molecular formula C12H17N3O3 B2429786 ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylate CAS No. 2490400-61-6

ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylate

Cat. No.: B2429786
CAS No.: 2490400-61-6
M. Wt: 251.286
InChI Key: MMSUIXYLNKKOMZ-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while still being underexplored from a synthetic accessibility point of view .


Synthesis Analysis

The synthesis of bicyclo[2.1.1]hexanes involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

Bicyclo[2.1.1]hexanes are significant because they have defined exit vectors, yet many substitution patterns are underexplored as building blocks .


Chemical Reactions Analysis

The process of synthesizing bicyclo[2.1.1]hexanes involves sensitization of a bicyclo[1.1.0]butane followed by cycloaddition with an alkene .

Scientific Research Applications

Antimalarial and Antimycobacterial Activities

Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate derivatives exhibit significant antimalarial activities. A study by Ningsanont et al. (2003) synthesized derivatives of this compound and evaluated their in vitro activity against the P. falciparum (K1 strain). Additionally, these derivatives were assessed for their antimycobacterial and cytotoxic activities against Vero cells (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).

Synthesis of Non-natural Conformationally Rigid Amino Acids

Yashin et al. (2019) reported a novel synthetic approach to produce conformationally rigid analogues of glutamic acid and lysine from 3-methylidenecyclobutanecarbonitrile, involving a [1+2]-cycloaddition reaction of ethyl 2-diazo-2-nitroacetate (Yashin, Tikhomirova, Sedenkova, Vasilenko, Grishin, Kuznetsova, & Averina, 2019).

Spiro[cyclopropa[a]pyrrolizine] and Spiro[3-azabicyclo[3.1.0]hexane] Oxindoles Synthesis

In a study by Filatov et al. (2017), the compound was used to prepare spiro[cyclopropa[a]pyrrolizine] and spiro[3-azabicyclo[3.1.0]hexane] oxindoles. These were synthesized via a one-pot three-component reaction, involving substituted isatins, α-amino acids, and cyclopropenes. The study also assessed the anticancer activity of these compounds against human leukemia K562 cell line in vitro (Filatov, Knyazev, Molchanov, Panikorovsky, Kostikov, Larina, Boitsov, & Stepakov, 2017).

Synthesis of Benzo[c]azocanones and Indeno[1,2-b]pyrroles

Behler et al. (2011) utilized ethyl 1-oxo-indane-2-carboxylate, with a 1,4-diketone motif, to produce benzo[c]azocanone derivatives. This research highlighted the versatile reactivity of ethyl 1-oxo-indane-2-carboxylate in bismuth-mediated ring-expansion reactions with primary amines (Behler, Habecker, Saak, Klüner, & Christoffers, 2011).

Synthesis of Highly Functionalized 2H-Pyran Derivatives

Yavari and Bayat (2003) reported the synthesis of spiro-cyclobutene derivatives from ethyl oxo-(2-oxo-cycloalkyl)-ethanoates. These spiro systems underwent electrocyclic ring opening reactions to produce 2H-pyran derivatives, demonstrating the compound's utility in synthesizing diverse organic structures (Yavari & Bayat, 2003).

Future Directions

The future directions in the field of bicyclo[2.1.1]hexanes involve the exploration of new synthetic methods and the investigation of their properties and applications in the development of new pharmaceuticals .

Properties

IUPAC Name

ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-2-17-9(16)11-6-10(7-11,8-14-15-13)18-12(11)4-3-5-12/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSUIXYLNKKOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC23CCC3)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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